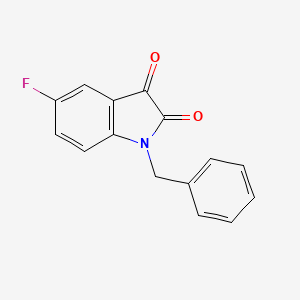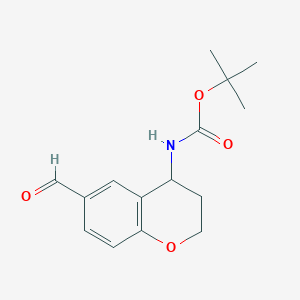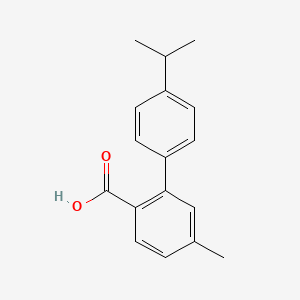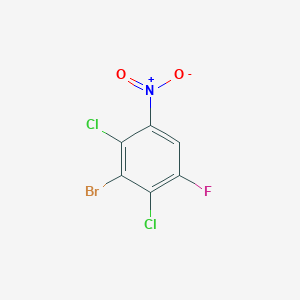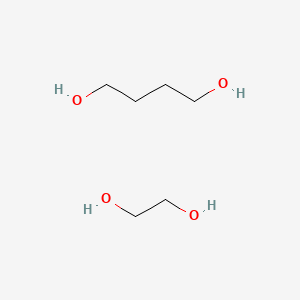
CADMIUM SELENIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CADMIUM SELENIDE is a binary compound consisting of cadmium and selenium. It is a member of the II-VI semiconductor family and is known for its unique optical and electronic properties. The compound has a molecular formula of CdSe and is often used in the form of nanoparticles or thin films. This compound is particularly noted for its applications in optoelectronics, including solar cells, light-emitting diodes (LEDs), and photodetectors .
准备方法
Synthetic Routes and Reaction Conditions: CADMIUM SELENIDE can be synthesized through various methods, including colloidal synthesis, hydrothermal synthesis, and electrodeposition. One common method involves the reaction of cadmium salts (such as cadmium acetate or cadmium chloride) with selenium precursors (such as sodium selenite or selenium powder) in the presence of reducing agents like sodium borohydride. The reaction is typically carried out in an aqueous medium at elevated temperatures (around 100°C) to facilitate the formation of cadmium monoselenide nanoparticles .
Industrial Production Methods: In industrial settings, cadmium monoselenide is often produced through high-temperature solid-state reactions. This involves heating a mixture of cadmium and selenium powders in a controlled atmosphere to form the desired compound. The process requires precise temperature control and an inert atmosphere to prevent oxidation and ensure high purity of the final product .
化学反应分析
Types of Reactions: CADMIUM SELENIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form cadmium oxide and selenium dioxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: The compound can be reduced back to its elemental forms using strong reducing agents like hydrogen gas at high temperatures.
Substitution: this compound can undergo substitution reactions with halogens, forming cadmium halides and selenium halides.
Major Products Formed:
Oxidation: Cadmium oxide (CdO) and selenium dioxide (SeO2)
Reduction: Elemental cadmium (Cd) and selenium (Se)
Substitution: Cadmium halides (CdX2) and selenium halides (SeX2), where X represents a halogen.
科学研究应用
作用机制
The mechanism by which cadmium monoselenide exerts its effects is primarily related to its semiconductor properties. The compound interacts with light and electrical fields, allowing it to absorb and emit photons. This interaction is facilitated by its bandgap, which can be tuned by altering the size of the nanoparticles. In biological systems, cadmium monoselenide nanoparticles can interact with cellular components, leading to various biochemical effects. These interactions often involve oxidative stress and the generation of reactive oxygen species, which can affect cellular signaling pathways and gene expression .
相似化合物的比较
Cadmium Sulfide (CdS): Known for its use in photodetectors and solar cells, cadmium sulfide has a wider bandgap compared to cadmium monoselenide, making it suitable for different optoelectronic applications.
Cadmium Telluride (CdTe): Widely used in thin-film solar cells, cadmium telluride has a narrower bandgap than cadmium monoselenide, which allows for efficient light absorption in the visible spectrum.
Zinc Selenide (ZnSe): Used in infrared optics and laser diodes, zinc selenide has similar optical properties to cadmium monoselenide but is less toxic and more stable.
Uniqueness of Cadmium Monoselenide: CADMIUM SELENIDE stands out due to its tunable optical properties, which can be precisely controlled by adjusting the size of the nanoparticles. This makes it highly versatile for various applications, from quantum dot solar cells to medical imaging .
属性
分子式 |
CdSe |
|---|---|
分子量 |
191.38 g/mol |
IUPAC 名称 |
cadmium(2+);selenium(2-) |
InChI |
InChI=1S/Cd.Se/q+2;-2 |
InChI 键 |
UHYPYGJEEGLRJD-UHFFFAOYSA-N |
规范 SMILES |
[Se-2].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-Dihydro-9-methyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B8431856.png)

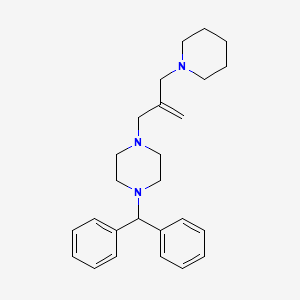
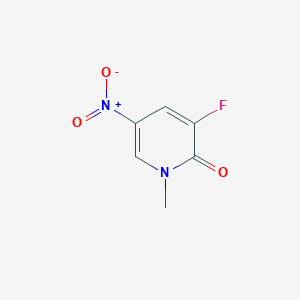

![Methyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbodithioate](/img/structure/B8431891.png)
